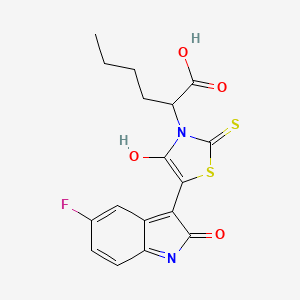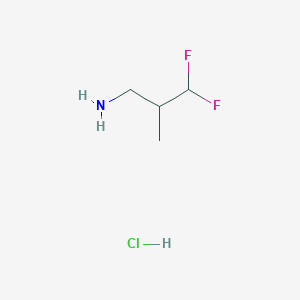![molecular formula C19H19Cl2F3N4O B2899769 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide CAS No. 338792-82-8](/img/structure/B2899769.png)
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide is an intriguing chemical compound with a structure that combines aromatic and heterocyclic components The presence of chlorine and trifluoromethyl groups, as well as the benzenecarboxamide moiety, suggests it has unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide typically involves multi-step processes. Starting from commercially available precursors, the synthesis could follow these general steps:
Preparation of the Pyridine Intermediate:
Piperazine Introduction: : The pyridine intermediate is then reacted with piperazine to form the pyridinylpiperazine derivative.
Carboxamide Formation: : Finally, this intermediate undergoes a reaction with 4-chlorobenzenecarbonyl chloride to form the desired benzenecarboxamide compound.
Industrial Production Methods: For large-scale production, efficient catalytic methods and high-yield purification techniques are employed. These methods ensure cost-effectiveness and minimize the generation of waste byproducts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation, where the piperazine nitrogen atoms may be oxidized to form nitroxides.
Reduction: : The aromatic rings are susceptible to reduction under strong reducing conditions, potentially leading to dechlorination or removal of the trifluoromethyl groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the chlorinated and trifluoromethylated positions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles like amines, thiols, and other anionic species.
Major Products Formed:
Derivatives of the original compound with modified functional groups, such as hydroxyl or amino groups replacing chlorides.
Aplicaciones Científicas De Investigación
The compound finds its applications in diverse scientific realms:
Chemistry: : As a precursor in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: : For investigating interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential development of pharmaceuticals due to its unique structure, especially in designing novel inhibitors or modulators of specific biological pathways.
Industry: : Use as an intermediate in the production of complex chemical entities and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is closely tied to its structure:
Molecular Targets: : It likely interacts with proteins such as enzymes, ion channels, or receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Depending on its specific application, it might inhibit enzyme activity, block ion channel function, or modulate receptor signaling.
Comparación Con Compuestos Similares
Comparison with Other Compounds:
Compared to simpler benzenecarboxamide compounds, 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide offers more complex interactions due to its multiple functional groups.
Other similar compounds might lack the trifluoromethyl group, which is crucial for enhanced lipophilicity and metabolic stability.
List of Similar Compounds:
4-chloro-N-(2-pyridinyl)benzenecarboxamide: : Lacks the piperazine and trifluoromethyl groups, offering a simpler structure.
3-chloro-5-(trifluoromethyl)-2-pyridyl piperazine: : Missing the benzenecarboxamide moiety but shares the trifluoromethylated pyridine and piperazine structures.
Trifluoromethylbenzene derivatives: : Compounds with similar trifluoromethyl substitution on an aromatic ring but differing in other functional groups.
The unique combination of functional groups in this compound sets it apart, offering specific chemical properties that can be leveraged for targeted applications in various scientific fields.
Propiedades
IUPAC Name |
4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c20-15-3-1-13(2-4-15)18(29)25-5-6-27-7-9-28(10-8-27)17-16(21)11-14(12-26-17)19(22,23)24/h1-4,11-12H,5-10H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSVYIKBZJIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)



![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)


![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)
![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)




